molecular formula C4H8NNaO5 B13655558 Sodium (S)-3-amino-3-carboxypropanoate hydrate

Sodium (S)-3-amino-3-carboxypropanoate hydrate

Cat. No.: B13655558
M. Wt: 173.10 g/mol
InChI Key: PPTHNBYUFXSJPS-JIZZDEOASA-M
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Description

Sodium (S)-3-amino-3-carboxypropanoate hydrate, also known as Sodium L-aspartate monohydrate, is a sodium salt of the amino acid L-aspartic acid. Its molecular formula is C₄H₆NNaO₄·H₂O (anhydrous: C₄H₆NNaO₄; MW 155.10), with a hydrated molecular weight of 173.11 g/mol . The compound is identified by CAS number 323194-76-9 and is commonly supplied at a purity of ≥98–99% . It serves critical roles in biochemical research, including use as a buffer, electrolyte replenisher, or precursor in peptide synthesis. Its structure features a chiral center (S-configuration) and both amino and carboxyl functional groups, enabling interactions in enzymatic and metabolic pathways .

Properties

Molecular Formula

C4H8NNaO5

Molecular Weight

173.10 g/mol

IUPAC Name

sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate

InChI

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1

InChI Key

PPTHNBYUFXSJPS-JIZZDEOASA-M

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+]

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].O.[Na+]

Origin of Product

United States

Preparation Methods

Direct Neutralization of L-Aspartic Acid

The most straightforward and industrially common method to prepare this compound involves the neutralization of L-aspartic acid with sodium hydroxide or sodium carbonate in aqueous solution, followed by crystallization to obtain the monohydrate salt.

Process Outline:

Step Description Conditions
1 Dissolve L-aspartic acid in water Ambient temperature
2 Slowly add sodium hydroxide solution to neutralize the carboxylic acid groups Controlled addition to pH ~7-8
3 Stir the reaction mixture to ensure complete neutralization Typically 1-2 hours
4 Crystallize the product by cooling or evaporating solvent Ambient to 4°C
5 Filter and dry the resulting Sodium L-aspartate monohydrate crystals Ambient temperature, desiccator

This method yields high purity this compound suitable for research and industrial use. The monohydrate form is favored for its stability and ease of handling.

Total Synthesis Routes (Advanced Organic Synthesis)

While the direct neutralization is common, total synthesis routes have been developed, particularly for isotopically labeled or modified derivatives of this compound (e.g., 13C, 15N labeled compounds). These involve multi-step organic synthesis starting from simpler precursors.

Key Features of Total Synthesis:

  • Use of chiral starting materials or chiral catalysts to ensure the (S)-configuration.
  • Protection and deprotection of amino and carboxyl groups during synthesis.
  • Final salt formation by neutralization with sodium base.
  • Purification by crystallization or chromatography.

An example includes the preparation of isotopically labeled L-aspartic acid derivatives, which are then neutralized to form the sodium salt hydrate.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Purity & Yield Notes
Direct Neutralization L-Aspartic acid + NaOH Aqueous, ambient, crystallization High purity, high yield Simple, cost-effective, widely used
Total Organic Synthesis (Isotopic) Chiral precursors, catalysts Multi-step, controlled temp High purity For labeled or modified derivatives
Hydrolysis & Catalytic Hydrogenation Protected intermediates, Pd catalyst Basic hydrolysis, H₂ atmosphere Moderate to high purity Used for derivatives, requires catalyst

Analytical and Quality Control Considerations

  • Purity Assessment: Typically by HPLC, NMR, and elemental analysis to confirm the sodium salt hydrate form and stereochemistry.
  • Crystallography: Confirms monohydrate crystal structure and S-configuration.
  • Storage: Stable at ambient temperature; moisture control recommended to maintain hydrate form.

Summary and Research Findings

  • This compound is predominantly prepared by neutralizing L-aspartic acid with sodium hydroxide in aqueous media, followed by crystallization.
  • Total synthesis methods exist for isotopically labeled or structurally modified variants, involving multi-step organic synthesis with chiral control.
  • Hydrolysis and catalytic hydrogenation steps are employed in complex synthetic routes for related amino acid derivatives.
  • The compound is well-characterized, stable as a monohydrate, and widely used in biochemical research.
  • Current industrial and research-scale preparations favor environmentally benign aqueous processes with minimal organic solvents.

This comprehensive overview provides a professional and authoritative insight into the preparation methods of this compound, drawing from multiple reliable sources and excluding less reliable commercial databases.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-3-amino-3-carboxypropanoate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate and amine derivatives.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate and amine derivatives.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated amino acids.

Scientific Research Applications

Sodium (S)-3-amino-3-carboxypropanoate hydrate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Sodium (S)-3-amino-3-carboxypropanoate hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to donate or accept functional groups during enzymatic reactions.

Comparison with Similar Compounds

Magnesium (S)-3-amino-3-carboxypropanoate

Molecular Formula: Mg(C₄H₆NO₄)₂ (MW 288.49) CAS: 2068-80-6 Key Differences:

  • Cation : Magnesium (Mg²⁺) replaces sodium (Na⁺), altering solubility and ionic interactions.
  • Applications : Primarily used in dietary supplements to address magnesium deficiency, whereas the sodium derivative focuses on electrolyte balance or biochemical buffering .
  • Stability : Magnesium salts often exhibit lower solubility in aqueous solutions compared to sodium salts, influencing formulation strategies.

Sodium Acetate Trihydrate

Molecular Formula : C₂H₃NaO₂·3H₂O (MW 136.08)
CAS : 6131-90-4
Key Differences :

  • Functional Groups: Lacks the amino group, reducing its role in nitrogen metabolism.
  • Applications: Widely used in heating pads (via crystallization exotherms), food preservation, and intravenous fluids. Sodium acetate’s simpler structure (acetate ion) limits its utility in peptide synthesis compared to aspartate derivatives .
  • Purity Standards : Pharmaceutical-grade sodium acetate complies with USP/BP specifications (assay: 99.0–101.0%; pH 7.5–9.0) .

L-Ornithine-L-Aspartate

Molecular Formula: C₅H₁₂N₂O₂·C₄H₇NO₄ (MW 265.26) CAS: 3230-94-2 Key Differences:

  • Structure : A dipeptide-like compound combining L-ornithine and L-aspartate.
  • Applications: Clinically used to treat hepatic encephalopathy by reducing blood ammonia levels, contrasting with Sodium L-aspartate’s non-therapeutic research applications .
  • Solubility: Higher molecular weight and zwitterionic nature may reduce solubility compared to monosodium aspartate.

(S)-(+)-α-Aminocyclohexanepropionic Acid Hydrate

Molecular Formula: C₉H₁₇NO₂·H₂O (MW 189.24) CAS: Not explicitly listed (synonyms include DTXSID40583367) Key Differences:

  • Structural Modifications : Cyclohexyl group replaces the aspartate side chain, enhancing lipophilicity.
  • Applications : Serves as a chiral building block in asymmetric synthesis rather than in biochemical buffering .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Applications
Sodium L-aspartate monohydrate C₄H₆NNaO₄·H₂O 173.11 323194-76-9 99 Buffers, electrolytes, peptide synthesis
Magnesium L-aspartate Mg(C₄H₆NO₄)₂ 288.49 2068-80-6 N/A Dietary supplements
Sodium acetate trihydrate C₂H₃NaO₂·3H₂O 136.08 6131-90-4 99–101 Heating pads, IV fluids
L-Ornithine-L-Aspartate C₉H₁₇N₃O₆ 265.26 3230-94-2 N/A Hepatic encephalopathy therapy
(S)-α-Aminocyclohexanepropionate C₉H₁₇NO₂·H₂O 189.24 DTXSID40583367 N/A Chiral synthesis

Research Findings and Functional Insights

  • Solubility: Sodium L-aspartate monohydrate exhibits high water solubility due to its ionic nature, whereas cyclohexyl derivatives show reduced solubility .
  • Thermal Stability: Sodium acetate trihydrate releases water upon heating, enabling crystallization-based heat therapy, a property absent in amino acid salts .
  • Biological Activity : Magnesium and sodium aspartates participate in cellular ion transport, but magnesium’s role in ATPase activation distinguishes its physiological impact .

Biological Activity

Sodium (S)-3-amino-3-carboxypropanoate hydrate, commonly known as sodium L-aspartate, is a compound of significant interest in biochemical research and medical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

  • Chemical Formula : C4H6NNaO4
  • Molecular Weight : 144.09 g/mol
  • CAS Number : 2068-80-6

This compound plays a multifaceted role in biological systems:

  • Neurotransmitter Activity : It acts as an excitatory neurotransmitter in the central nervous system, influencing neuronal signaling pathways.
  • Metabolic Role : It is involved in the synthesis of other amino acids and plays a critical role in the urea cycle.
  • Cell Signaling : The compound modulates various signaling pathways, including:
    • MAPK/ERK Pathway
    • PI3K/Akt/mTOR Pathway
    • JAK/STAT Signaling Pathway

1. Neuroprotective Effects

Research indicates that sodium L-aspartate has neuroprotective properties, which may help in conditions like stroke and neurodegenerative diseases. Its role in neurotransmission enhances synaptic plasticity and cognitive function.

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating immune responses and reducing cytokine production.

3. Cardioprotective Applications

It is utilized in cardioplegia solutions during bypass surgeries to protect myocardial tissues from ischemic damage. The compound's ability to stabilize cellular membranes under stress conditions is crucial for maintaining cardiac function during surgery .

Case Studies and Research Findings

StudyFindings
Neuroprotection in Stroke Models Sodium L-aspartate administration showed significant improvement in recovery post-stroke by reducing neuronal apoptosis .
Inflammation Modulation In animal models, sodium L-aspartate reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .
Cardiac Surgery Applications Clinical studies demonstrated that patients receiving sodium L-aspartate in cardioplegia solutions had lower rates of myocardial injury post-surgery .

Clinical Applications

  • Cardiovascular Surgery : As part of cardioplegia solutions to protect heart tissues during surgical procedures.
  • Neurological Disorders : Potential therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis due to its neuroprotective effects.
  • Metabolic Disorders : Investigated for its role in metabolic syndrome and obesity management through its influence on amino acid metabolism.

Q & A

Q. Key Data :

ParameterSpecificationMethod
Purity≥98%HPLC
Loss on drying39.0–40.5%Gravimetric analysis

How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Basic Research Question
Structural validation involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the (S)-configuration and hydrate formation (e.g., water signals at δ 1.5–2.5 ppm).
  • X-ray crystallography : Resolve crystal lattice parameters, confirming the hydrate stoichiometry (e.g., 1:1 or 1:5 water ratios observed in related salts ).
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (O–H stretching) and 1600 cm1^{-1} (carboxylate symmetric stretching) .

Advanced Tip : Use dynamic vapor sorption (DVS) to study hydration/dehydration behavior under controlled humidity.

What are the key solubility parameters of this compound in aqueous and organic solvents?

Basic Research Question
Solubility impacts formulation and reactivity:

  • Aqueous solubility : >50 mg/mL in water at 25°C, with pH-dependent ionization (pKa ~2.5 for carboxyl and ~9.5 for amine groups). Adjust pH to 7.5–9.0 for stability .
  • Organic solvents : Limited solubility in ethanol (<5 mg/mL) and acetone (<1 mg/mL). Use polar aprotic solvents (e.g., DMSO) for reactions .

Data Contradiction Analysis : Discrepancies in solubility reports may arise from hydration state variations. Standardize testing at 25°C with controlled humidity .

How does the stereochemical configuration of this compound influence its interaction with biological macromolecules?

Advanced Research Question
The (S)-configuration is critical for chiral recognition in enzymes:

  • Enzyme inhibition : Compare with (R)-enantiomer using kinetic assays (e.g., fluorescence polarization to measure binding affinity to proteases or aminotransferases).
  • Protein interactions : Circular dichroism (CD) to monitor conformational changes in proteins upon binding. Sodium salts of similar amino acid derivatives show hydrogen bonding with plasma proteins .

Q. Example Study :

SystemInteraction ModeTechnique
Serum albuminHydrophobic pocketsFluorescence quenching

What experimental approaches are used to resolve discrepancies in reported thermodynamic stability data under varying pH conditions?

Advanced Research Question
Stability studies require:

  • pH-rate profiling : Conduct accelerated degradation studies at pH 2–12 (37°C) and monitor via UPLC-MS.
  • Thermal analysis : Differential scanning calorimetry (DSC) to identify phase transitions (e.g., hydrate dehydration peaks at 100–120°C) .
  • Controlled humidity : Use desiccators or humidity chambers to isolate hydration effects .

Resolution Strategy : Replicate conflicting studies under identical conditions (e.g., buffer ionic strength, temperature) and validate with orthogonal methods (e.g., NMR vs. HPLC).

What strategies are effective in mitigating racemization during the synthesis or storage of this compound?

Advanced Research Question
Racemization occurs via proton abstraction at the α-carbon. Mitigation includes:

  • Low-temperature synthesis : Perform reactions below 10°C to reduce kinetic energy for chiral inversion.
  • Buffered solutions : Maintain pH <8 during storage to avoid deprotonation.
  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2) to minimize hydrolytic degradation .

Validation : Monitor enantiomeric excess (ee) over time using chiral HPLC with a Crownpak CR-I column .

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